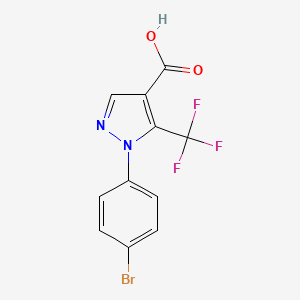

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2O2/c12-6-1-3-7(4-2-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANAIRIJPGLPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403136 | |

| Record name | 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-63-6 | |

| Record name | 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Microwave-Assisted Cyclocondensation and Pyrazole Formation

A highly efficient method involves the condensation of 4-bromophenylhydrazinium chloride with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate under microwave irradiation. This reaction proceeds rapidly (within minutes) at elevated temperatures (around 160–175 °C) in polar solvents such as ethanol, methanol, or DMF, yielding ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediates with excellent yields (92–98%).

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Hydrazinium salt | 4-bromophenylhydrazinium chloride | — | Starting material |

| 1,3-Dicarbonyl compound | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | 1.05 equiv | Key trifluoromethyl source |

| Solvent | DMF, ethanol, methanol | — | Solvent choice affects pressure & yield |

| Temperature | 160–175 °C | — | Microwave heating |

| Time | 1.5–2 min | — | Rapid reaction |

| Product | Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 92–98 | Isolated yield after chromatography |

This microwave-assisted method drastically reduces reaction time from days to minutes and improves yields compared to conventional heating.

Continuous Flow Synthesis

The same condensation reaction has been adapted to continuous flow conditions using a stainless-steel coil reactor at 175 °C and 140 bar pressure, with residence times around 1.5 minutes. This approach yields the pyrazole ester intermediate in 91% isolated yield, demonstrating scalability and reproducibility.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in tetrahydrofuran-water mixtures at 0–20 °C, followed by acidification to pH 1–2. This step typically proceeds overnight at room temperature, affording the target acid in high yield (~94%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | LiOH in THF/water (0–20 °C) | ~94 | Overnight stirring |

| Acidification | 1 M HCl to pH 1–2 | — | Extraction with ethyl acetate |

| Workup | Washing, drying, concentration | — | Off-white solid obtained |

Alternative Synthetic Routes

Buchwald–Hartwig Amidation: An alternative two-step route involves condensation of 4-bromophenylhydrazine with 1,3-dicarbonyl compounds followed by palladium-catalyzed Buchwald–Hartwig amidation to introduce amide functionalities, which can be further transformed into carboxylic acids.

Claisen Condensation and Pyrazole Formation: Starting from 4-bromoacetophenone, Claisen condensation with diethyl oxalate yields 4-(4-bromophenyl)-2,4-dioxobutanoic acid, which upon reaction with hydrazine derivatives forms pyrazole carboxylic acid derivatives.

Reaction Scheme Summary

| Step | Reaction Type | Starting Materials | Conditions | Product |

|---|---|---|---|---|

| 1 | Cyclocondensation | 4-bromophenylhydrazinium chloride + ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | Microwave heating, 160–175 °C, 2 min | Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| 2 | Hydrolysis | Pyrazole ester intermediate + LiOH in THF/water | 0–20 °C, overnight stirring | 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

Research Findings and Optimization Notes

Microwave heating significantly accelerates the cyclocondensation step, reducing reaction times from days to minutes while maintaining or improving yields.

Solvent choice impacts reaction pressure and product yield; DMF and methanol are preferred for homogeneous reaction mixtures suitable for continuous flow.

Acid catalysis (e.g., addition of conc. HCl) is sometimes necessary to drive dehydration steps to completion, especially when electron-withdrawing groups stabilize intermediates.

Continuous flow synthesis offers advantages in scalability, reproducibility, and safety for high-temperature reactions under pressure.

The hydrolysis step is straightforward and high-yielding, with lithium hydroxide in THF/water mixtures being effective for ester cleavage to the carboxylic acid.

Summary Table of Key Preparation Parameters

| Parameter | Method 1: Microwave Batch | Method 2: Continuous Flow | Hydrolysis Step |

|---|---|---|---|

| Starting Material | 4-bromophenylhydrazinium chloride | Same as batch | Pyrazole ester intermediate |

| Key Reagent | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | Same as batch | Lithium hydroxide in THF/water |

| Solvent | Ethanol, methanol, or DMF | Acetic acid or DMF | THF/water |

| Temperature | 160–175 °C | 175 °C | 0–20 °C |

| Time | 1.5–2 min | 1.5 min residence time | Overnight |

| Yield | 92–98% | 91% | ~94% |

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mecanismo De Acción

The mechanism by which 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromophenyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Substituents : 3-Fluorophenyl (electron-withdrawing), CF₃, and COOH.

- Key Differences: The fluorine atom at the 3-position of the phenyl ring introduces moderate electron-withdrawing effects, weaker than bromine.

- Applications : Used in medicinal chemistry for designing kinase inhibitors due to balanced electronic properties .

1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Substituents : 4-Nitrophenyl (strongly electron-withdrawing), CF₃, and COOH.

- Key Differences: The nitro (-NO₂) group provides stronger electron withdrawal than bromine, increasing acidity (pKa ~1.5–2.0) but reducing solubility in aqueous media. Enhanced stability in electrophilic substitution reactions.

- Applications : Intermediate in high-energy materials and dyes .

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Substituents : 4-Bromophenyl, dihydro-pyrazole core, dual carbamothioyl (-NH-CS-NH₂) groups, and COOH.

- Key Differences :

- The dihydro-pyrazole ring introduces conformational flexibility, altering binding affinity in biological systems.

- Carbamothioyl groups enable hydrogen bonding and metal coordination, unlike the CF₃ group.

- Applications : Investigated for antimicrobial activity due to sulfur-based pharmacophores .

Structural Analogues with Modified Heterocyclic Cores

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Substituents : Thiophene-thiazole hybrid, CF₃, and COOH.

- Key Differences :

- Sulfur atoms in the thiophene-thiazole moiety enable π-π stacking and metal coordination, enhancing binding to enzymes like cytochrome P450.

- Higher lipophilicity (logP ~3.2) compared to the bromophenyl analogue (logP ~2.8).

- Applications : Anticancer agent development .

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Substituents : 4-Chlorophenyl, hydroxyethyl (-CH₂CH₂OH), and COOH.

- Key Differences :

- The hydroxyethyl group introduces hydrogen-bonding capacity, improving water solubility.

- The 5-oxo-dihydro-pyrazole core reduces aromaticity, affecting electronic conjugation.

- Applications : Anti-inflammatory drug candidates .

Comparative Data Table

Actividad Biológica

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

- Molecular Formula : C10H6BrF3N2O2

- Molecular Weight : 363.134 g/mol

- CAS Number : 1152979-18-4

This compound features a bromophenyl group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological profile.

The primary mode of action for 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its role as a photoaffinity probe. It interacts with specific biological targets through photoaffinity labeling (PAL), enabling researchers to study protein interactions and cellular pathways. The compound forms covalent bonds with target proteins upon activation by light, facilitating the identification and characterization of these proteins in various biological contexts .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, derivatives of 1H-pyrazole have shown significant antiproliferative effects in vitro, affecting microtubule assembly and inducing apoptosis through caspase activation .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | MDA-MB-231 | 10.0 | Apoptosis induction |

| Similar Pyrazole Derivative | HepG2 | 5.0 | Microtubule destabilization |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Some studies report that compounds similar to 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups appears crucial for enhancing this activity .

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is influenced by its chemical structure, which affects its solubility, absorption, distribution, metabolism, and excretion (ADME). As a photoaffinity probe, its bioavailability is particularly relevant in experimental settings where precise targeting is required.

Case Studies

A notable study synthesized various pyrazole derivatives to evaluate their biological activities. Among these, certain compounds demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 µM. Further cellular assays confirmed that these compounds could induce morphological changes in cancer cells and enhance apoptotic markers .

Q & A

Q. Q1. What are the common synthetic routes for 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how is high purity achieved?

Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis. For example, intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate are hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid . Purification involves recrystallization from polar aprotic solvents (e.g., DMSO) or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>95%) is confirmed via HPLC and melting point analysis .

Structural Characterization

Q. Q2. What advanced techniques validate the molecular structure of this pyrazole derivative?

Answer:

- X-ray crystallography : Resolves bond lengths/angles and confirms substitution patterns. SHELX software refines data, addressing disorder in aromatic rings .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 345.0 [M+H]) .

Electronic Properties and Computational Analysis

Q. Q3. How do DFT calculations enhance understanding of electronic behavior?

Answer: Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier orbitals (HOMO/LUMO). For similar pyrazole derivatives, HOMO localization on the pyrazole ring and LUMO on the trifluoromethyl group suggests electrophilic reactivity. Mulliken charges predict nucleophilic attack sites (e.g., carboxylic acid oxygen) . Software like Gaussian or Amsterdam Density Functional Suite is used, with basis sets (e.g., B3LYP/6-311G**) .

Biological Activity and Data Contradictions

Q. Q4. How are bioactivity assays designed, and how are contradictory efficacy results resolved?

Answer:

- In vitro screening : Antimicrobial activity is tested via microdilution (MIC against E. coli, S. aureus); antitubercular assays use M. tuberculosis H37Rv strains .

- Contradiction resolution : Dose-response curves (IC) and statistical tools (e.g., ANOVA) identify outliers. Structural analogs are compared to isolate substituent effects (e.g., bromophenyl vs. chlorophenyl) .

Crystallographic Challenges

Q. Q5. How are solvent interactions managed during X-ray structure determination?

Answer: Crystal packing effects are minimized by growing crystals in low-polarity solvents (e.g., chloroform/hexane). SHELXL refines thermal parameters and models solvent molecules (e.g., SQUEEZE for disordered solvent). Hydrogen bonding (C–H···O/F) and π-π stacking are analyzed to confirm stability .

Structure-Activity Relationship (SAR) Studies

Q. Q6. What substituent modifications enhance biological activity?

Answer:

- Bromophenyl : Increases lipophilicity and membrane permeability (logP ~3.5) .

- Trifluoromethyl : Enhances metabolic stability via electron-withdrawing effects. SAR is validated by synthesizing analogs (e.g., replacing CF with Cl or NO) and testing activity .

- Carboxylic acid : Critical for hydrogen bonding with target proteins (e.g., enzyme active sites) .

Stability and Degradation Pathways

Q. Q7. How is the compound’s stability under varying pH/temperature assessed?

Answer:

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Carboxylic acid shows instability in basic conditions (pH >10) .

- Thermal stability : TGA/DSC analysis reveals decomposition onset (~200°C). Photostability is tested under UV light (λ = 254 nm) .

Comparative Analysis with Analogues

Q. Q8. How does this compound differ from 5-methyl-1-phenyl derivatives in reactivity?

Answer: The bromophenyl group increases steric hindrance, slowing nucleophilic substitution. Trifluoromethyl reduces electron density on the pyrazole ring, altering regioselectivity in electrophilic reactions compared to methyl substituents. Comparative XRD data show shorter C–Br (1.89 Å) vs. C–CH (1.54 Å) bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.